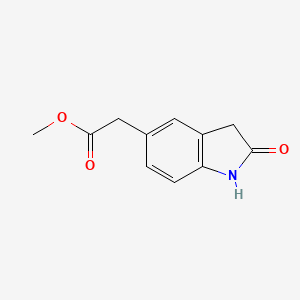

Methyl 2-(2-oxoindolin-5-YL)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-oxo-1,3-dihydroindol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)5-7-2-3-9-8(4-7)6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOPVPVMLRSPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697381 | |

| Record name | Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109737-05-5 | |

| Record name | Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the deprotonation of 2-oxoindoline at the nitrogen atom using potassium carbonate (K₂CO₃) in acetone. A catalytic amount of potassium iodide (KI) enhances the reactivity of methyl chloroacetate by facilitating the formation of a more electrophilic intermediate. The alkylation occurs selectively at the nitrogen atom, yielding the intermediate ester 2 (Fig. 1).

Reaction Scheme:

Key parameters:

Purification and Characterization

The crude product is purified via column chromatography (MeOH:DCM) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the methyl ester ( 3.65 ppm) and the indoline carbonyl ( 171.2 ppm).

Esterification of 2-(2-Oxoindolin-5-YL)Acetic Acid

An alternative route involves synthesizing the carboxylic acid precursor followed by esterification. This method is advantageous for introducing diverse ester groups through modular chemistry.

Synthesis of the Acid Precursor

The acetic acid derivative is prepared via a Henry reaction between 5-nitroisatin and nitromethane, followed by oxidation with potassium permanganate (KMnO₄) in tetrahydrofuran (THF):

Procedure:

-

Henry Reaction: 5-Nitroisatin reacts with nitromethane under basic conditions to form a β-nitro alcohol intermediate.

-

Oxidation: KMnO₄ in THF oxidizes the alcohol to the carboxylic acid.

Esterification Catalysts and Conditions

The acid is esterified using methanol in the presence of thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄):

Optimized Conditions:

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

| Method | Yield | Reaction Time | Scalability | Purity |

|---|---|---|---|---|

| Nucleophilic Alkylation | 90–93% | 3–4 hours | High | ≥95% |

| Acid Esterification | 88–92% | 6–8 hours | Moderate | ≥90% |

Key Observations:

-

Nucleophilic Alkylation offers superior yields and shorter reaction times, making it preferable for large-scale synthesis.

-

Acid Esterification provides flexibility for derivative synthesis but requires additional steps for acid preparation.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxoindolin-5-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Anticancer Activity

Methyl 2-(2-oxoindolin-5-YL)acetate and its derivatives have shown promising results in inhibiting cancer cell growth. Studies have demonstrated that derivatives synthesized from this structure exhibit significant cytotoxicity against various cancer cell lines, including:

- Colon Cancer (SW620)

- Prostate Cancer (PC-3)

- Lung Cancer (NCI-H23)

Notably, certain derivatives have been reported to be three to five times more cytotoxic than established anticancer agents like PAC-1 . The mechanisms of action often involve inducing apoptosis and disrupting cell cycle progression in cancer cells .

Other Biological Activities

Apart from anticancer properties, this compound has been evaluated for other biological activities:

- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, making them candidates for further development as antimicrobial agents.

- Antitubercular Activity : Certain studies have indicated potential effectiveness against Mycobacterium smegmatis, suggesting broader applications in infectious disease treatment .

Case Studies

Several case studies have highlighted the effectiveness of this compound in drug development:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that specific modifications to the indoline structure significantly enhanced anticancer activity .

- Mechanism of Action : Research focused on understanding how these compounds induce apoptosis in cancer cells through specific signaling pathways, providing insights into their potential as therapeutic agents .

- Synthetic Pathways : Investigations into efficient synthetic routes have revealed methods for producing these compounds with high yields and purity, facilitating further research and development efforts .

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxoindolin-5-YL)acetate involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . This binding can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between Methyl 2-(2-oxoindolin-5-yl)acetate and related compounds:

Reactivity and Functional Group Analysis

- This compound : The ester group at the 5-position allows for facile hydrolysis to yield carboxylic acids, making it a versatile intermediate. Its indoline core may participate in hydrogen bonding, influencing crystallinity .

- Ethyl (1-methyl-2-oxoindolin-3-ylidene)acetate : The α,β-unsaturated ester (ylidene group) at the 3-position acts as a Michael acceptor, enabling [3+2] cycloadditions and epoxidations .

- N-(2-oxoindolin-5-yl)methanesulfonamide (19) : The sulfonamide group enhances hydrogen-bonding capacity and solubility, critical for protein target engagement in kinase inhibition .

Biological Activity

Methyl 2-(2-oxoindolin-5-YL)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, synthesis, and the results of various studies that highlight its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

This compound is an oxindole derivative characterized by its unique structure, which contributes to its biological activity. The synthesis typically involves nucleophilic substitution reactions and acyl transfer methodologies, yielding various derivatives that can be further evaluated for biological effects.

Synthesis Pathway:

- Nucleophilic Substitution : The reaction between 2-oxoindoline derivatives and ethyl chloroacetate in the presence of potassium carbonate.

- Acyl Transfer : Reaction with hydrazine monohydrate to form hydrazides.

- Aldol Condensation : Final products are obtained through condensation with benzaldehydes or isatins.

This synthetic route has been shown to produce compounds with high yields (90–93%) and moderate overall yields for the final products .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly in relation to its cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Compounds derived from this structure have demonstrated notable cytotoxicity against several human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). For instance, one study highlighted that certain derivatives exhibited cytotoxicity three to five times greater than the positive control PAC-1 in these cell lines .

- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptosis rates upon treatment with these compounds .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects:

- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium smegmatis, indicating potential applications in treating tuberculosis .

- Broad-Spectrum Antimicrobial Effects : Other studies have reported antimicrobial activity against a variety of pathogens, suggesting that these compounds could serve as templates for developing new antibiotics .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Studies

- Cytotoxic Evaluation : A study assessed the cytotoxic effects of various synthesized oxindole derivatives on cancer cell lines. The most potent compound was identified as having IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development .

- Antimicrobial Testing : In vitro assays were conducted to evaluate the effectiveness of synthesized compounds against bacterial strains. Results indicated effective inhibition comparable to established antibiotics, suggesting a viable path for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-(2-oxoindolin-5-yl)acetate?

The synthesis typically involves coupling 5-amino-2-oxindole with methyl chloroacetate or analogous reagents. Key steps include solvent selection (e.g., acetonitrile or DMF), temperature control (0°C for activation, room temperature for coupling), and purification via evaporation and washing (Et₂O/MeOH) . For example, a similar reaction using 2-chloroacetyl chloride with 5-amino-2-oxindole in acetonitrile/DMF achieved 98% yield, though purification requirements may vary based on byproduct formation .

Q. How is structural characterization of this compound performed?

Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for confirming the acetate moiety and indole ring substitution. For instance, characteristic peaks include δ ~3.6 ppm (CH₂COOCH₃) and δ ~170 ppm (ester carbonyl) in ¹³C NMR. Mass spectrometry (MS) further validates molecular weight (205.21 g/mol), as shown in analogous oxindole derivatives .

Q. What methods are recommended for assessing purity and stability under storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and LC-MS are standard. Purity >95% is achievable via recrystallization from methanol or column chromatography . Stability studies should monitor degradation under ambient light, humidity, and temperature using accelerated aging protocols .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during X-ray refinement?

Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters for disordered atoms. For twinned crystals, the BASF parameter in SHELXL refines the twin fraction, while HKLF5 merges overlapping reflections . TLS (Translation-Libration-Screw) models improve thermal motion analysis in high-resolution structures .

Q. What computational strategies predict the physicochemical properties of this compound?

Density functional theory (DFT) calculates polar surface area (PSA) and logP values, critical for bioavailability. For example, analogous oxindoles exhibit PSA ~52 Ų (indicative of moderate membrane permeability) and logP ~0.93 (suggesting hydrophilicity) . Molecular dynamics simulations further assess solvation free energy in aqueous and lipid environments .

Q. How are multi-targeted oxindole derivatives designed using this compound as a scaffold?

Structure-activity relationship (SAR) studies focus on modifying the acetamide side chain. For instance, substituting with dichlorophenyl groups enhances kinase inhibition (e.g., PDK1/Akt pathway) . Biochemical assays (IC₅₀ determination) and molecular docking (PDB: 3O96) validate binding modes .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be analyzed for novel derivatives?

Cross-validate using complementary techniques:

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

Ultrasound-assisted reactions reduce reaction times and energy consumption. For example, ultrasound-promoted synthesis of analogous esters achieved 90% yield in 30 minutes versus 24 hours under conventional heating . Solvent-free mechanochemical grinding is another emerging alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.